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dCBP-1

PROTAC Targeted Protein Degradation Epigenetics

Researchers requiring complete p300/CBP ablation face a gap: domain inhibitors (e.g., GNE-781, A-485) spare scaffolding functions, failing to replicate degradation-driven transcriptional shutdown. dCBP-1 solves this by eliminating both catalytic and scaffolding roles via CRBN-mediated proteolysis. • Achieves >88% tumor growth inhibition in MOLM-13 xenografts at 30 mg/kg/day. • Delivers near-complete p300/CBP degradation within 1 h at 250 nM; IC50 <5 nM in MLL-rearranged AML cells. Supplied with rigorous analytical QC; shipped ambient for immediate global use.

Molecular Formula C51H63F2N11O10
Molecular Weight 1028.1 g/mol
Cat. No. B8180490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedCBP-1
Molecular FormulaC51H63F2N11O10
Molecular Weight1028.1 g/mol
Structural Identifiers
SMILESCNC(=O)N1CCC2=C(C1)C(=NN2C3CCN(CC3)C(=O)CCOCCOCCOCCOCCNC4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)N7CCCC8=CC(=C(C=C87)C(F)F)C9=CN(N=C9)C
InChIInChI=1S/C51H63F2N11O10/c1-54-51(70)61-17-11-41-40(31-61)47(62-14-3-4-32-26-37(33-29-56-59(2)30-33)38(46(52)53)28-43(32)62)58-64(41)35-9-15-60(16-10-35)45(66)12-18-71-20-22-73-24-25-74-23-21-72-19-13-55-34-5-6-36-39(27-34)50(69)63(49(36)68)42-7-8-44(65)57-48(42)67/h5-6,26-30,35,42,46,55H,3-4,7-25,31H2,1-2H3,(H,54,70)(H,57,65,67)
InChIKeyILVRLRGBSSFKIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dCBP-1: Potent and Selective p300/CBP PROTAC Degrader


3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-[1-[3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperidin-4-yl]-N-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide, commonly known as dCBP-1, is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) degrader that selectively targets the lysine acetyltransferases CREB-binding protein (CBP) and p300 for ubiquitin-proteasome-mediated degradation [1]. The compound is designed by conjugating a potent CBP/p300-targeting ligand with a cereblon (CRBN) E3 ligase-binding moiety via a polyethylene glycol (PEG) linker . This mechanism of action differentiates it from conventional small-molecule inhibitors, as it leads to the complete elimination of both the catalytic and scaffolding functions of CBP/p300 [1].

Heterobifunctional PROTAC degrader that engages CRBN E3 ligase to eliminate both catalytic and scaffolding functions of CBP/p300.

Enables functional knockout studies for interrogating complete loss of p300/CBP activity in gene regulation and oncogenic programs.

Research model context: active in MLL-rearranged leukemia and androgen receptor-positive prostate cancer cell-line and xenograft models.

Why p300/CBP Inhibitors Cannot Substitute dCBP-1


Direct substitution of dCBP-1 with small-molecule inhibitors of CBP/p300, such as the bromodomain inhibitor GNE-781 or the histone acetyltransferase (HAT) domain inhibitor A-485, leads to incomplete and mechanistically distinct biological outcomes [1]. While these inhibitors block specific domain functions, they fail to eliminate the scaffolding roles of CBP/p300, which are crucial for maintaining oncogenic transcriptional programs [1]. Experimental evidence demonstrates that the combination of A-485 and GNE-781 is insufficient to recapitulate the global transcriptional and chromatin effects observed with dCBP-1-mediated degradation, underscoring that only complete protein ablation can fully abolish CBP/p300-driven oncogenic activity [1]. Therefore, procurement decisions must be based on the specific requirement for target degradation versus domain inhibition.

Target degrader (dCBP-1) Domain inhibitors (A-485, GNE-781)

Inhibitors preserve CBP/p300 scaffolding functions, which may maintain oncogenic transcriptional programs and limit pathway interrogation relative to degradation.

dCBP-1 degradation Combined inhibition (A-485 + GNE-781)

Dual domain inhibition does not recapitulate degradation-driven transcriptomic and chromatin changes; functional outcomes may differ substantially.

dCBP-1 Quantitative Evidence


Cellular Degradation Potency for CBP and p300

dCBP-1 demonstrates exceptionally potent degradation of its target proteins, CBP and p300, in cellular assays. In MOLM-13 acute leukemia cells, the half-maximal degradation concentration (DC50) for CBP is 1.8 nM and for p300 is 2.5 nM, with maximum degradation (Dmax) values of 95% and 92%, respectively . These values indicate near-complete protein knockdown at low nanomolar concentrations.

Degradation potency (DC50/Dmax)
Reported
dCBP-1
CBP: DC50 1.8 nM, Dmax 95%
p300: DC50 2.5 nM, Dmax 92%
JET-209 (different cells)
CBP: 0.05 nM, >95%
p300: 0.2 nM, >95%
Supports degradation comparison across tool compounds
MOLM-13 vs RS4;11 cells; 4-6h treatment
PROTAC Targeted Protein Degradation Epigenetics

Antiproliferative Selectivity in MLL-Rearranged Leukemia

dCBP-1 exhibits a marked differential in its antiproliferative effects based on genetic background. It is highly potent against MLL-rearranged leukemia cell lines (MOLM-13 IC50 = 3.5 nM; MV4;11 IC50 = 4.2 nM) but shows no significant effect on non-MLL-rearranged cells (IC50 > 1000 nM for K562 and Raji) .

Antiproliferative selectivity
Reported
MLL-rearranged
MOLM-13 IC50 3.5 nM
MV4;11 IC50 4.2 nM
Non-rearranged
K562 >1000 nM
Raji >1000 nM
Reported selectivity context in MLL-rearranged versus non-rearranged leukemia models
Cell viability assay; >285-fold difference
Leukemia Selectivity Antiproliferative

In Vivo Efficacy in MOLM-13 Xenograft

In vivo, oral administration of dCBP-1 in an MOLM-13 xenograft mouse model demonstrates dose-dependent tumor growth inhibition (TGI) over 21 days. At a dose of 10 mg/kg/day, TGI is 65%, which increases to 88% at 30 mg/kg/day . This is corroborated by pharmacodynamic analysis showing reduced CBP (78%) and p300 (72%) protein levels in tumor tissue at the 30 mg/kg dose .

In vivo xenograft TGI
Supporting evidence
88% tumor growth inhibition at 30 mg/kg/day (21 d)
CBP protein ↓78%, p300 ↓72% in tumor tissue
Reported model-response and target engagement context
MOLM-13 xenograft, oral daily dosing
In Vivo Efficacy Xenograft Tumor Growth Inhibition

Antiproliferative Comparison in Prostate Cancer

In a comparative study of CBP/p300-targeting agents in prostate cancer cell lines, dCBP-1's antiproliferative activity was benchmarked against other degraders (CBPD-409, JQAD1) and inhibitors (CCS1477, A-485). While precise IC50 values are not detailed in the source text, the analysis demonstrates that dCBP-1 is a functional member of this class of degraders, with the next-generation compound CBPD-409 showing superior potency in these models [1].

Prostate cancer cell comparison
Reported
dCBP-1
Activity in VCaP / LNCaP cells
CBPD-409, JQAD1, inhibitors
CBPD-409 more potent; JQAD1 comparable
Context for benchmarking degrader potency in prostate cancer models
VCaP and LNCaP cell lines
Prostate Cancer Comparative Pharmacology PROTAC

Transcriptomic and Chromatin Effects vs Domain Inhibition

Functional genomic analyses (RNA-seq and ChIP-seq) demonstrate that dCBP-1 treatment (100 nM, 6h) produces distinct transcriptomic and chromatin accessibility changes in MM.1S multiple myeloma cells compared to treatment with the HAT inhibitor A-485 (100 nM) or the bromodomain inhibitor GNE-781 (100 nM), either alone or in combination [1].

Transcriptomic vs inhibition
Class-level
dCBP-1 (100 nM) induces distinct RNA-seq and ChIP-seq profile in MM.1S cells
Not replicated by A-485, GNE-781, or their combination
Supports differentiation of degradation versus inhibition mechanisms
6h treatment; chromatin state and transcriptional endpoints
Transcriptomics Epigenomics Mechanism of Action

dCBP-1 Application Scenarios


Complete p300/CBP Loss in MLL-Rearranged Leukemia

dCBP-1 is optimally suited for research aiming to understand the total loss of p300/CBP function in acute leukemia models driven by MLL rearrangements. Its high antiproliferative potency in MLL-rearranged cells (IC50 < 5 nM) versus non-rearranged cells (IC50 > 1000 nM) makes it a highly selective chemical probe for dissecting the unique dependency of these cancers on p300/CBP scaffolding functions, an effect unattainable with domain-specific inhibitors [1].

Benchmarking Next-Gen Degraders in Prostate Cancer

dCBP-1 serves as a valuable benchmark comparator for evaluating the efficacy of newer p300/CBP degraders, such as CBPD-409, in androgen receptor (AR)-positive prostate cancer models. Studies have directly compared the antiproliferative effects of dCBP-1, JQAD1, and CBPD-409, establishing dCBP-1 as a reference standard for in vitro potency in VCaP and LNCaP cell lines . Its use in such comparative studies helps to quantify the improved potency of lead-optimized clinical candidates.

Degradation vs Inhibition in Epigenomic Studies

dCBP-1 is the tool of choice for experiments designed to contrast the biological outcomes of protein degradation versus catalytic or bromodomain inhibition. Experimental designs using dCBP-1 alongside A-485 and GNE-781 have revealed that degradation induces a unique chromatin state and transcriptional signature not replicated by dual domain inhibition . This application is critical for researchers seeking to define the specific roles of p300/CBP scaffolding in chromatin regulation and enhancer function.

In Vivo p300/CBP Degradation in Hematologic Malignancies

For preclinical studies requiring in vivo validation of p300/CBP degradation as a therapeutic strategy, dCBP-1 provides a validated tool compound with established oral bioavailability and on-target pharmacodynamics. Its ability to achieve 88% tumor growth inhibition in MOLM-13 xenograft models at 30 mg/kg/day, coupled with near-complete degradation of p300/CBP in tumor tissue , makes it suitable for establishing the preclinical efficacy and mechanism of action for this class of degraders.

Application
Selection Property
Validation Focus
MLL-rearranged leukemia research
Degradation-driven functional knockout
Proliferation endpoint in MLL-rearranged cell models
Comparative degrader benchmarking
Reference potency ranking
Proliferation endpoint in prostate cancer models
Epigenomic mechanism studies
Degradation vs inhibition comparison
Chromatin state and transcriptional endpoints
In vivo pharmacodynamics in xenograft
Oral bioavailable degrader
Tumor growth inhibition and target engagement in tissue

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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